molecular formula C23H28O6 B11604010 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one

1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B11604010
M. Wt: 400.5 g/mol
InChI Key: ONDHYPAKCLRYFM-UHFFFAOYSA-N
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Description

1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is a complex organic compound with a molecular formula of C23H28O6. This compound is characterized by its multiple ethoxy groups attached to a benzopyranone structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves the reaction of 3,4-diethoxyphenyl derivatives with appropriate benzopyranone precursors. One common method includes the use of catalytic hydrogenation of 3,4-diethoxyacetophenone under specific conditions . The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The process is designed to minimize by-products and ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C to yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where reagents like sodium ethoxide (NaOEt) can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: NaOEt, other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzopyranones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is unique due to its specific structural arrangement of ethoxy groups and benzopyranone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C23H28O6/c1-5-25-18-10-9-15(11-19(18)26-6-2)23-17-14-21(28-8-4)20(27-7-3)12-16(17)13-22(24)29-23/h9-12,14,23H,5-8,13H2,1-4H3

InChI Key

ONDHYPAKCLRYFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)O2)OCC)OCC)OCC

Origin of Product

United States

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